molecular formula C11H14N2S B15054179 N,N-Diethylbenzo[d]isothiazol-3-amine CAS No. 22961-84-8

N,N-Diethylbenzo[d]isothiazol-3-amine

Cat. No.: B15054179
CAS No.: 22961-84-8
M. Wt: 206.31 g/mol
InChI Key: TVKLAMQDPUVOLS-UHFFFAOYSA-N
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Description

N,N-Diethylbenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C11H14N2S. It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylbenzo[d]isothiazol-3-amine typically involves the reaction of benzo[d]isothiazol-3-amine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylbenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

N,N-Diethylbenzo[d]isothiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diethylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethylbenzo[d]isothiazol-3-amine include other isothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other isothiazole derivatives may not be as effective .

Properties

CAS No.

22961-84-8

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N,N-diethyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C11H14N2S/c1-3-13(4-2)11-9-7-5-6-8-10(9)14-12-11/h5-8H,3-4H2,1-2H3

InChI Key

TVKLAMQDPUVOLS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NSC2=CC=CC=C21

Origin of Product

United States

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